Methyl 2-amino-5-fluoro-4-methylbenzoate
Description
Core Structural Features
Methyl 2-amino-5-fluoro-4-methylbenzoate possesses a benzene ring as its central structural core, with four distinct substituents arranged in a specific geometric pattern. The compound features a carboxylate ester group attached directly to the benzene ring at position 1, creating the benzoate framework that serves as the primary structural backbone. The aromatic ring system exhibits substitution at positions 2, 4, and 5, with an amino group (-NH₂) located at position 2, a methyl group (-CH₃) at position 4, and a fluorine atom (-F) at position 5.
The structural arrangement creates a substituted benzoic acid methyl ester where the electron-donating amino group is positioned ortho to the carboxylate function, while the electron-withdrawing fluorine substituent is located meta to the carboxylate and ortho to the methyl group. This substitution pattern generates distinct electronic environments within the molecule, as the amino group contributes electron density to the aromatic system through resonance effects, while the fluorine atom withdraws electron density through both inductive and resonance mechanisms. The methyl group at position 4 provides additional electron density through hyperconjugation and inductive donation.
The molecular architecture exhibits planarity characteristic of aromatic systems, with the benzene ring maintaining sp² hybridization throughout the carbon framework. The carboxylate ester functionality extends from the ring plane, with the carbonyl carbon maintaining trigonal planar geometry and the methoxy oxygen adopting tetrahedral geometry around the methyl carbon. The amino group at position 2 can participate in both inductive and resonance interactions with the aromatic system, potentially influencing the electron density distribution across the entire molecular framework.
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions, designating it as this compound. This nomenclature system identifies the parent structure as benzoic acid (benzenecarboxylic acid), with the methyl ester designation indicating esterification of the carboxylic acid functionality. The positional numbers in the name correspond to the systematic numbering of the benzene ring, where position 1 is assigned to the carbon bearing the carboxylate group, and subsequent positions are numbered clockwise around the ring.
The systematic classification places this compound within the broader category of benzoate esters, specifically as a substituted methyl benzoate derivative. According to chemical classification systems, it belongs to the family of aromatic carboxylic acid esters, with secondary classification as an amino-substituted aromatic ester and a fluoro-substituted aromatic compound. The compound can also be categorized as a polysubstituted benzene derivative, reflecting its multiple substituent groups arranged around the aromatic core.
Chemical Abstract Service has assigned the unique registry number 929214-84-6 to this specific compound, providing unambiguous identification within chemical databases and literature. The PubChem compound identifier CID 57576627 serves as an additional database reference for accessing structural and property information. These systematic identifiers ensure precise communication and identification of the compound across scientific literature and chemical commerce, preventing confusion with structural isomers or closely related compounds.
Molecular Formula and Weight
The molecular formula of this compound is C₉H₁₀FNO₂, indicating the presence of nine carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. This empirical formula reflects the complete atomic composition of the molecule and provides essential information for stoichiometric calculations and analytical determinations. The molecular weight has been precisely determined as 183.18 grams per mole, based on standard atomic weights for the constituent elements.
The molecular weight calculation derives from the sum of individual atomic contributions: nine carbon atoms contributing 108.09 grams per mole, ten hydrogen atoms contributing 10.08 grams per mole, one fluorine atom contributing 18.998 grams per mole, one nitrogen atom contributing 14.007 grams per mole, and two oxygen atoms contributing 31.998 grams per mole. The precise monoisotopic mass, calculated using the most abundant isotopes of each element, provides additional analytical reference data for mass spectrometric identification and characterization.
Computational analysis reveals specific physical property predictions based on the molecular composition and structure. The predicted collision cross section values for various ionization states provide valuable reference data for analytical chemistry applications. These include protonated molecular ion [M+H]⁺ with predicted collision cross section of 135.5 Ų, sodium adduct [M+Na]⁺ with 145.0 Ų, and deprotonated molecular ion [M-H]⁻ with 138.4 Ų. Additional adduct forms include ammonium [M+NH₄]⁺ with 155.6 Ų and potassium [M+K]⁺ with 143.2 Ų, providing comprehensive analytical reference data.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₂ | - |
| Molecular Weight | 183.18 | g/mol |
| Monoisotopic Mass | 183.069557 | Da |
| Density | 1.2 ± 0.1 | g/cm³ |
| Boiling Point | 283.2 ± 40.0 | °C at 760 mmHg |
| Flash Point | 125.1 ± 27.3 | °C |
Key Functional Groups and Substituent Effects
The molecular structure of this compound incorporates four distinct functional groups that exert significant electronic and steric influences on the compound's chemical behavior. The primary functional group is the methyl ester moiety (-COOCH₃), which serves as an electron-withdrawing group through inductive effects while simultaneously providing potential sites for nucleophilic attack and hydrolysis reactions. The ester carbonyl carbon exhibits partial positive character due to electron withdrawal by the adjacent oxygen atoms, making it susceptible to nucleophilic addition mechanisms.
The amino group positioned at the 2-position represents a powerful electron-donating substituent that significantly influences the electronic properties of the aromatic system. According to Hammett substituent constant analysis, amino groups exhibit strongly negative sigma values in para positions (σp = -0.66) and moderately negative values in meta positions (σm = -0.16), indicating their electron-donating character. The amino substituent participates in resonance donation to the aromatic ring, increasing electron density particularly at positions ortho and para to its attachment point. This electronic donation stabilizes electron-deficient intermediates and transition states, potentially accelerating electrophilic aromatic substitution reactions while retarding nucleophilic aromatic substitution processes.
The fluorine substituent at position 5 exhibits dual electronic effects characteristic of halogen substituents on aromatic systems. Fluorine demonstrates strong electron-withdrawing behavior through inductive effects (σI = +0.52) while simultaneously showing weak electron-donating capability through resonance effects. The net effect depends on the position relative to reaction sites, with meta fluorine substituents (σm = +0.34) showing predominantly electron-withdrawing character, while para fluorine substituents (σp = +0.06) exhibit reduced electron-withdrawing effects due to competing resonance donation. The small size and high electronegativity of fluorine create significant dipole moments within the molecule while minimizing steric interactions.
The methyl group at position 4 functions as a weak electron-donating substituent through both inductive donation and hyperconjugation effects. Methyl substituents exhibit negative Hammett sigma values (σm = -0.07, σp = -0.17), indicating their electron-donating character, though the effect is relatively modest compared to amino or alkoxy groups. The methyl group increases electron density in the aromatic system while contributing minimal steric hindrance due to its small size. The combined effects of these substituents create a complex electronic environment where electron-donating amino and methyl groups compete with electron-withdrawing ester and fluorine functionalities.
| Substituent | Position | Hammett σm | Hammett σp | Electronic Effect |
|---|---|---|---|---|
| Amino (-NH₂) | 2 | -0.16 | -0.66 | Electron-donating |
| Methyl (-CH₃) | 4 | -0.07 | -0.17 | Weak electron-donating |
| Fluoro (-F) | 5 | +0.34 | +0.06 | Electron-withdrawing |
| Methyl Ester (-COOCH₃) | 1 | +0.37 | +0.45 | Electron-withdrawing |
Isotopic and Stereochemical Considerations
This compound exhibits no chiral centers within its molecular structure, indicating that the compound exists as a single stereoisomeric form without optical activity. The absence of asymmetric carbon atoms eliminates considerations of enantiomerism or diastereomerism, simplifying analytical characterization and synthetic preparation procedures. The planar aromatic structure and achiral substituents ensure that the compound maintains consistent three-dimensional geometry regardless of synthetic route or crystallization conditions.
Isotopic considerations primarily involve the natural abundance variations of constituent atoms, particularly carbon-13, nitrogen-15, and oxygen-18 isotopes. Standard isotopic distributions affect molecular weight determinations and mass spectrometric fragmentation patterns, with carbon-13 contributing approximately 1.1% natural abundance for each carbon position. The monoisotopic mass calculation assumes the most abundant isotope for each element (carbon-12, hydrogen-1, nitrogen-14, oxygen-16, fluorine-19), providing a reference mass of 183.069557 daltons for high-resolution mass spectrometric applications.
Conformational analysis reveals minimal rotational barriers around most bonds due to the rigid aromatic framework, with primary conformational flexibility limited to rotation around the ester C-O bond and potential pyramidal inversion at the amino nitrogen. The methyl ester group can adopt multiple rotational conformers around the C-O single bond, though steric interactions with ortho substituents may restrict certain conformations. The amino group exhibits rapid pyramidal inversion at room temperature, effectively averaging any potential nitrogen stereochemistry on the nuclear magnetic resonance timescale.
Tautomeric considerations involve potential amino-imino equilibria, though the aromatic amino group strongly favors the amino form under normal conditions. The electron-rich aromatic system stabilizes the amino tautomer through resonance interactions, while the alternative imino form would disrupt aromatic conjugation. Crystal structure predictions suggest planar molecular geometry with all substituents arranged to minimize steric interactions while maximizing favorable electronic interactions between the aromatic system and attached functional groups.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTQUZMIXQMUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929214-84-6 | |
| Record name | methyl 2-amino-5-fluoro-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer research:
- Inhibition of Cancer Cell Growth : In vitro assays demonstrated that methyl 2-amino-5-fluoro-4-methylbenzoate significantly inhibits the growth of various cancer cell lines, including pancreatic cancer. The mechanism involves downregulation of the oncogene c-Myc and upregulation of the tumor suppressor p21, leading to increased apoptosis in cancer cells .
- Mechanistic Insights : The compound has been shown to inhibit critical protein-ligand interactions necessary for cancer cell proliferation. For instance, inhibiting FUBP1-FUSE interactions reduces polyamine levels essential for cell growth .
Case Study: Pancreatic Cancer Inhibition
A specific study focused on synthesizing this compound and testing it against pancreatic cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant alterations in gene expression related to apoptosis pathways .
Enzyme Interaction Studies
This compound has also been studied for its interactions with various enzymes:
- Enzyme Binding : The compound demonstrates the ability to bind effectively to enzyme active sites, acting as an inhibitor or modulator. This characteristic is crucial for developing selective inhibitors that can target specific pathways in disease processes .
| Compound | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | 10 | Inhibition of c-Myc expression |
| Tetracaine | Local Anesthetic | 0.1 | Sodium channel blockade |
| Parthenolide | NF-kB Inhibition | 0.02 | Inhibition of IKKβ phosphorylation |
Biochemical Probes
The compound is being investigated for its potential as a biochemical probe due to its ability to interact with biological targets, including enzymes and receptors. Its structural features enhance lipophilicity and metabolic stability, facilitating cellular uptake and interaction with lipid membranes .
Mechanism of Action
The mechanism by which Methyl 2-amino-5-fluoro-4-methylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl 2-amino-5-fluoro-4-methylbenzoate differ primarily in substituent positions, halogenation, and ester groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity and Stability Methoxy vs. Methyl Groups: Methyl 5-amino-2-fluoro-4-methoxybenzoate exhibits reduced steric hindrance compared to the reference compound due to the smaller methoxy group. However, the electron-donating methoxy group may enhance solubility in polar solvents. Halogenation: Chlorine substitution (e.g., Methyl 2-amino-4-chloro-5-fluorobenzoate ) increases molecular polarity and may influence binding interactions in pharmaceutical applications.
Ester Group Variations
- Ethyl esters (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate ) are typically more lipophilic than methyl esters, which could affect membrane permeability in biological systems.
Positional Isomerism Swapping substituent positions (e.g., amino at 5 vs.
Research Implications
While this compound itself lacks extensive literature on applications, its analogs highlight the importance of substituent engineering:
- Pharmaceutical Potential: Amino and halogen groups are common in drug candidates; for example, triflusulfuron methyl ester () uses similar benzoate scaffolds for pesticidal activity .
- Material Science : Collision cross-section (CCS) data for the reference compound could aid in mass spectrometry-based identification of related metabolites or degradation products.
Biological Activity
Methyl 2-amino-5-fluoro-4-methylbenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound is characterized by its benzoate structure with a fluorine atom and an amino group, which contribute to its biological activity. The molecular formula is and it possesses a molecular weight of approximately 201.19 g/mol. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria. For instance, it showed promising results in inhibiting the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
|---|---|---|
| E. coli | 4 | 1 (Ciprofloxacin) |
| S. aureus | 8 | 0.5 (Vancomycin) |
2. Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
A study investigating anthranilic acid derivatives, which include this compound, found that these compounds significantly reduced the viability of pancreatic cancer cells in a dose-dependent manner. Notably, they inhibited key oncogenic pathways by downregulating c-Myc expression while upregulating p21, a cyclin-dependent kinase inhibitor.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.
- Signal Transduction Modulation: The compound may interfere with signaling pathways critical for cell growth and survival, particularly in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside traditional antibiotics against clinical isolates of E. coli. Results indicated that while the compound was less potent than ciprofloxacin, it exhibited a favorable profile against antibiotic-resistant strains.
Case Study 2: Cancer Cell Line Testing
In another study involving breast cancer cell lines (MCF-7), treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-5-fluoro-4-methylbenzoate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step pathway:
Nitro group introduction : Nitration of a fluorinated methylbenzoate precursor, followed by reduction to the amine (e.g., catalytic hydrogenation or Sn/HCl) .
Esterification : Methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) .
Purity Control : Use HPLC (>98% purity) and NMR (to confirm absence of byproducts like unreacted nitro intermediates) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., fluorine-induced deshielding at C5, methyl group at C4) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 198.07 (C₉H₁₀FNO₂) and fragmentation patterns (e.g., loss of –OCH₃) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). Ensure solubility in DMSO/PBS and validate results with positive controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
- Regioselectivity : Use computational tools (DFT) to predict electrophilic substitution sites influenced by the –F and –CH₃ groups .
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents.
- X-ray Crystallography : Resolve structural ambiguities (e.g., confirm para-substitution of –F and –CH₃) .
Q. What strategies mitigate degradation during storage or biological assays?
- Methodological Answer :
- Stability Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolysis of the ester group) .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Q. How can computational modeling predict the compound’s reactivity in further functionalization?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites for derivatization (e.g., amide coupling at –NH₂) .
- Docking Studies : Screen potential biological targets (e.g., protein active sites) to guide SAR studies .
Q. What advanced techniques characterize crystallinity and polymorphism?
- Methodological Answer :
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Monitor thermal transitions (melting point, decomposition) to identify polymorphs .
Data Contradiction Analysis
Q. Conflicting melting points reported in literature: How to validate the correct value?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting onset with high-purity samples (>99.5%).
- Cross-validate with independent synthesis protocols to rule out impurities .
Q. Discrepancies in biological activity between labs: How to troubleshoot?
- Methodological Answer :
- Standardize Assays : Use identical cell lines, passage numbers, and solvent controls.
- Metabolomic Profiling : Identify metabolite interference (e.g., esterase activity in cell media) .
Methodological Tables
Q. Table 1: Key Spectroscopic Data
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.85 (d, J=8.5 Hz, H6), δ 2.35 (s, –CH₃) | |
| ESI-MS | [M+H]⁺ = 198.07 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry DMF | +15% yield |
| Temperature | 0°C → RT (stepwise) | Avoids nitro group reduction side reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
